2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S2/c1-15(30)28-10-9-19-20(13-28)36-23-22(19)24(32)29(12-18-4-3-11-34-18)25(27-23)35-14-21(31)26-16-5-7-17(33-2)8-6-16/h3-8,11H,9-10,12-14H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLQNRCHSAODFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The starting materials include furan-2-carbaldehyde, thiosemicarbazide, and 4-methoxyphenylacetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
- Step 1: Formation of the Thiazole Ring:
- React furan-2-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring.
- Reaction conditions: reflux in ethanol for several hours.
- Step 2: Formation of the Triazatricyclo Framework:
- Cyclization of the intermediate product from step 1 with an appropriate reagent to form the triazatricyclo framework.
- Reaction conditions: heating under nitrogen atmosphere.
- Step 3: Acetylation and Sulfanylation:
- Acetylation of the intermediate product from step 2 using acetic anhydride.
- Sulfanylation with 4-methoxyphenylacetic acid in the presence of a base.
- Reaction conditions: room temperature, inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the furan ring and the sulfanyl group.
- Common reagents: hydrogen peroxide, potassium permanganate.
- Reduction:
- Reduction reactions can occur at the carbonyl groups and the thiazole ring.
- Common reagents: sodium borohydride, lithium aluminum hydride.
- Substitution:
- Substitution reactions can take place at the furan ring and the methoxyphenyl group.
- Common reagents: halogens, nucleophiles.
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the reagents used but can include halogenated derivatives and nucleophilic substitution products.
Scientific Research Applications
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties and potential use in organic electronics.
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its interactions with biological macromolecules.
- Potential applications in drug development, particularly as a lead compound for the development of new therapeutics.
- Studied for its anti-inflammatory and anticancer properties.
- Used in the development of new materials with unique properties.
- Potential applications in the field of nanotechnology.
Mechanism of Action
The mechanism of action of 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings
Anti-Exudative Activity :
- The target compound shares structural motifs (furan, triazole/azatricyclo, and sulfanyl-acetamide) with derivatives 3.1–3.21 (Table 1), which demonstrated significant anti-exudative activity in preclinical models at 10 mg/kg, rivaling diclofenac sodium (8 mg/kg) . The addition of the 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to simpler phenyl derivatives.
Structural Optimization: Compared to 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide, the target compound’s tricyclic core and sulfur-containing linkages likely improve target affinity and pharmacokinetic properties. The o-tolyl derivative lacks evidence of anti-inflammatory activity, emphasizing the importance of the fused heterocyclic system .
QSAR and Computational Insights :
- QSAR models () suggest that the target compound’s triazatricyclo core and furan-2-ylmethyl group contribute to enhanced bioactivity by optimizing steric and electronic interactions with hypothetical targets (e.g., cyclooxygenase or cytokine receptors). These models also highlight the critical role of the 4-methoxyphenyl group in reducing cytotoxicity .
Comparison with ZINC9116207 :
- The hydroxymethyl and 2-methylphenyl substituents in ZINC9116207 () may confer distinct solubility or binding profiles compared to the target compound’s acetyl and furan groups. Both compounds, however, share a methoxyphenyl moiety, which is associated with improved membrane permeability .
Q & A
Advanced Research Question
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via LC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months, sampling monthly to track potency loss .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions .
What approaches elucidate the compound’s mechanism of action?
Advanced Research Question
Combine experimental and computational tools:
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.
- CRISPR-Cas9 knockout models : Identify target pathways in cellular assays .
- Reaction intermediate analysis : Synthesize and test derivatives (e.g., replacing the furan group) to isolate pharmacophoric motifs .
What factors ensure successful scale-up from milligram to gram-scale synthesis?
Advanced Research Question
- Reactor design : Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) .
- Purification : Transition from column chromatography to recrystallization or continuous flow systems.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
How can interdisciplinary collaboration enhance biomedical applications?
Advanced Research Question
- Chemical biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to tag the compound for cellular tracking .
- Pharmacokinetic modeling : Partner with computational chemists to predict ADMET properties .
- Translational studies : Collaborate with clinicians to design preclinical disease models (e.g., Alzheimer’s β-amyloid assays) .
What strategies improve reproducibility in synthesis and testing?
Advanced Research Question
- Open-source protocols : Publish detailed synthetic steps, including failure analyses.
- Batch documentation : Record lot-specific impurities using LC-HRMS and share via repositories .
- Interlab studies : Coordinate round-robin testing to identify variability sources (e.g., solvent quality, instrument calibration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
